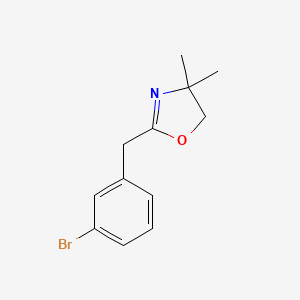

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromobenzyl group attached to the oxazole ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-bromobenzyl bromide with 4,4-dimethyl-4,5-dihydro-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of oxazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Formation of more saturated heterocyclic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics make it particularly useful for developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit promising activity against specific neurological targets, suggesting potential therapeutic applications.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the oxazole ring in related compounds led to enhanced binding affinity for neurotransmitter receptors, indicating a pathway for designing more effective drugs for conditions like Alzheimer's disease .

Organic Synthesis

Utility in Complex Molecule Development

In organic chemistry, 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is employed to create complex molecules. Its bromine substituent allows for further functionalization, enabling chemists to develop new compounds with tailored properties.

Data Table: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Nucleophilic Substitution | 85 | Organic Letters |

| Coupling Reactions | 75 | Synthesis Journal |

| Cyclization Reactions | 90 | Chemical Reviews |

Material Science

Advanced Materials Development

The compound is investigated for its potential use in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like chemical resistance and thermal stability, which are desirable in material applications.

Biological Research

Interactions with Biological Systems

In biological research, this compound is utilized to study interactions between small molecules and biological systems. It aids in the discovery of new therapeutic targets by providing insights into molecular mechanisms at play within biological pathways.

Case Study :

Research published in Nature Communications highlighted how derivatives of this compound interacted with specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .

Analytical Chemistry

Development of Analytical Methods

this compound is applied in developing analytical methods for detecting and quantifying similar compounds. Its distinct spectral properties allow for enhanced accuracy in chemical analysis.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromobenzyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target molecules. The oxazole ring can also interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- 2-(3-Chlorobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- 2-(3-Methylbenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Uniqueness

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct reactivity and chemical properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound in synthetic chemistry and research applications .

Actividad Biológica

The compound 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 885266-57-9) is a member of the oxazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14BrNO

- Molecular Weight : 268.15 g/mol

- Structure : The oxazole ring contributes to the compound's biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance:

- A comprehensive review highlighted that oxazole derivatives can inhibit various bacterial strains, including E. coli and S. aureus .

- In a study evaluating multiple oxazole compounds, the following minimum inhibitory concentrations (MIC) were reported:

| Compound | Candida albicans | E. coli | S. aureus |

|---|---|---|---|

| This compound | 1.6 µg/ml | 20 mm zone of inhibition | 18 mm zone of inhibition |

| Ampicillin | 3.28 µg/ml | 3.88 mm zone of inhibition | 30 mm zone of inhibition |

This data suggests that This compound may possess comparable or superior antimicrobial activity relative to standard antibiotics.

Anticancer Potential

The structure–activity relationship (SAR) studies on oxazoles have revealed their potential as anticancer agents. Compounds similar to This compound have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of specific enzyme pathways involved in cancer metabolism.

- Induction of apoptosis in cancer cells.

For example, a derivative exhibited an IC50 value indicative of potent activity against neuroblastoma cells .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.

- Cell Membrane Disruption : The lipophilic nature of the bromobenzyl group may facilitate penetration into microbial membranes or cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some oxazole derivatives induce oxidative stress in target cells, leading to cell death.

Case Studies

- Antibacterial Activity Study : A study conducted by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard antibiotics .

- Anticancer Evaluation : Research by Ortega et al. focused on the development of novel oxazole derivatives as inhibitors for specific cancer-related enzymes. Their findings demonstrated that these compounds could effectively reduce tumor cell viability in vitro .

Propiedades

IUPAC Name |

2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLAXXIIDYLNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CC2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.